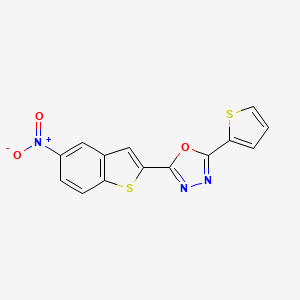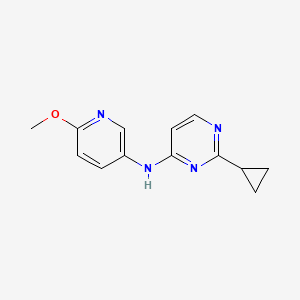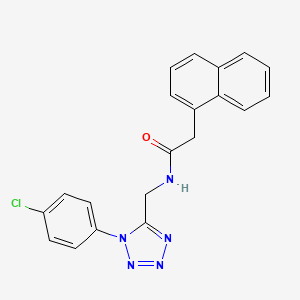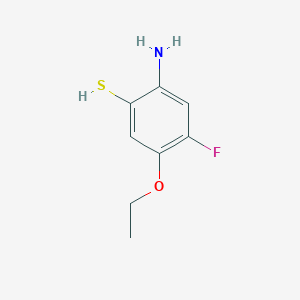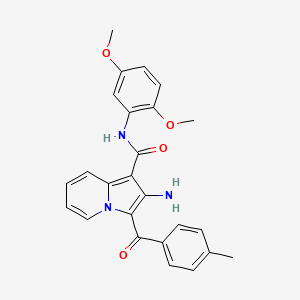
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indolizine core, which is known for its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multiple steps:
-
Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is conducted under inert atmosphere conditions to prevent oxidation.
-
Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. This step may involve the use of reagents like sodium azide followed by reduction to form the primary amine.
-
Attachment of the 2,5-Dimethoxyphenyl Group: : This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.
-
Addition of the 4-Methylbenzoyl Group: : The final step involves the acylation of the indolizine core with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the methoxy groups. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amino group or the methoxy groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-amino-N-(2,5-dimethoxyphenyl)-3-benzoylindolizine-1-carboxamide
- 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide stands out due to the presence of the 4-methylbenzoyl group, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.
属性
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(19-6-4-5-13-28(19)23)25(30)27-18-14-17(31-2)11-12-20(18)32-3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRJEZYXFNESIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
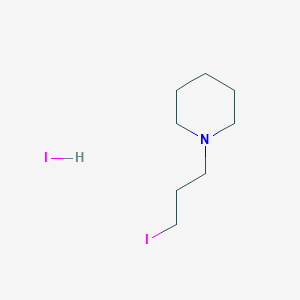
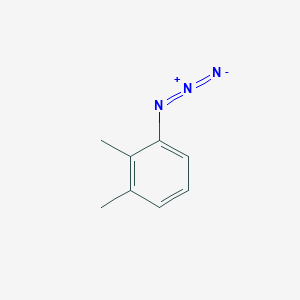
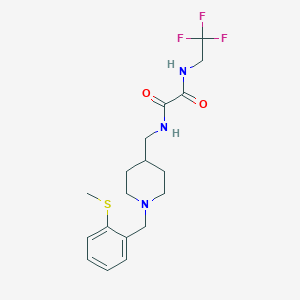
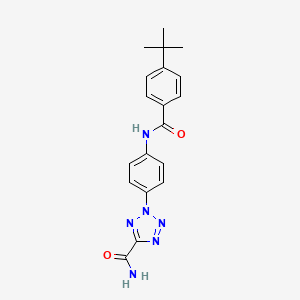
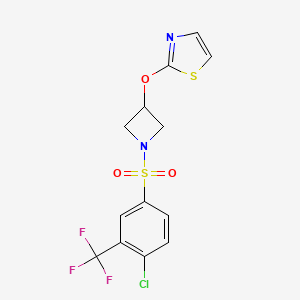


![N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE](/img/structure/B2743878.png)

